molecular formula C22H17F2N7 B10897091 2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline

2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10897091
M. Wt: 417.4 g/mol
InChI Key: YSZSLBOOIXMFIT-UHFFFAOYSA-N
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Description

2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines multiple heterocyclic rings, making it a versatile scaffold for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline apart is its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for developing new compounds with tailored functionalities .

Properties

Molecular Formula

C22H17F2N7

Molecular Weight

417.4 g/mol

IUPAC Name

2-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C22H17F2N7/c23-19(24)18-10-17(13-6-2-1-3-7-13)27-22-15(11-26-31(18)22)20-28-21-14-8-4-5-9-16(14)25-12-30(21)29-20/h1-9,11-12,17-19,27H,10H2

InChI Key

YSZSLBOOIXMFIT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C=NN2C1C(F)F)C3=NN4C=NC5=CC=CC=C5C4=N3)C6=CC=CC=C6

Origin of Product

United States

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